13-Oxopodocarp-8(14)-en-18-oic Acid: Structural Elucidation, Synthesis, and Pharmacological Applications
13-Oxopodocarp-8(14)-en-18-oic Acid: Structural Elucidation, Synthesis, and Pharmacological Applications
Executive Summary
13-Oxopodocarp-8(14)-en-18-oic acid (CAS: 63976-69-2) is a bioactive norditerpenoid belonging to the podocarpane class. Structurally derived from the degradation of abietane-type resin acids (primarily abietic acid), this compound represents a critical scaffold in natural product chemistry. It is characterized by a tricyclic phenanthrene skeleton lacking the isopropyl group typical of abietanes, substituted with a ketone at C13, a carboxylic acid at C18, and an endocyclic double bond at the 8(14) position.
Functionally, the compound serves as a pivotal intermediate in the semi-synthesis of complex tetracyclic diterpenoids (e.g., aphidicolin, stemodin) and exhibits distinct pharmacological properties, including anti-inflammatory activity via the suppression of nitric oxide (NO) production and potential cytotoxicity against specific cancer cell lines. This guide provides a comprehensive technical analysis of its chemical architecture, synthetic pathways, and biological mechanisms.
Chemical Identity and Architecture
Nomenclature and Identifiers
| Property | Specification |
| IUPAC Name | (1R,4aS,10aR)-1,4a-dimethyl-7-oxo-1,2,3,4,4a,5,6,7,9,10-decahydrophenanthrene-1-carboxylic acid |
| Common Name | 13-Oxopodocarp-8(14)-en-18-oic acid; 13-Keto-8(14)-podocarpen-18-oic acid |
| CAS Number | 63976-69-2 |
| Molecular Formula | C₁₇H₂₄O₃ |
| Molecular Weight | 276.37 g/mol |
| SMILES | C[C@]12CCC(C(=O)O)[C@H]1CCC3=CC(=O)CC[C@]23 |
Structural Analysis[4]
The molecule is built upon the podocarpane skeleton (
-
Ring A (Cyclohexane) : Adopts a chair conformation. It bears a gem-dimethyl-like substitution pattern at C4, where one methyl group is oxidized to a carboxylic acid. In standard podocarpane numbering, the equatorial substituent is often C18 and the axial is C19; however, in this specific derivative, the "18-oic acid" designation typically refers to the substituent trans to the C10 angular methyl group, implying an axial orientation (structurally analogous to the C4-axial position in abietic acid).
-
Ring B (Cyclohexene) : Contains an endocyclic double bond between C8 and C14. This unsaturation is critical for the molecule's reactivity and UV absorption profile.
-
Ring C (Cyclohexanone) : Features a ketone at C13.[1] The conjugation of the C13 ketone with the C8(14) double bond creates an
-unsaturated enone system, which is a reactive electrophilic site susceptible to Michael additions. -
Stereochemistry : The A/B ring fusion is trans, characteristic of naturally occurring resin acids. The angular methyl group at C10 is
-oriented (up), while the hydrogen at C5 is -oriented (down).
Visualization: Structural Connectivity
Figure 1: Connectivity map highlighting the core podocarpane skeleton and key functional groups. The C8-C14 double bond is conjugated with the C13 ketone.
Physicochemical Profile
Understanding the physical properties is essential for formulation and assay development.
| Property | Value / Observation |
| Physical State | White to off-white crystalline powder |
| Melting Point | 162 – 167 °C (Experimental range for pure polymorphs) |
| Solubility | Soluble in DMSO (>10 mg/mL), Ethanol, Chloroform, Methanol.[2] Insoluble in water. |
| pKa (Predicted) | ~4.5 – 4.8 (Carboxylic acid moiety) |
| LogP (Predicted) | 3.5 – 4.0 (Lipophilic) |
| Stability | Stable under ambient conditions. The enone system is light-sensitive; store protected from light. |
Synthesis and Isolation
While 13-oxopodocarp-8(14)-en-18-oic acid can be isolated as a minor constituent from Pinus species (e.g., Pinus massoniana, Pinus yunnanensis), the low natural abundance necessitates semi-synthetic production. The primary route involves the oxidative degradation of abietic acid, the most abundant resin acid.
Semi-Synthetic Pathway
The synthesis exploits the electron-rich nature of the diene system in abietic acid.
-
Starting Material : Abietic acid (Abieta-7,13-dien-18-oic acid).
-
Isomerization : Acid-catalyzed isomerization to neoabietic acid (if necessary) or direct oxidation.
-
Oxidative Cleavage : Ozonolysis or permanganate oxidation attacks the C13-C14 double bond and the isopropyl group.
-
Cyclization/Elimination : Loss of the isopropyl fragment (often as acetone or isobutyric acid derivatives) and re-formation of the ring C enone yields the 13-oxo-podocarpane scaffold.
Synthetic Workflow Diagram
Figure 2: Semi-synthetic route from Abietic Acid. The transformation involves the excision of the isopropyl group to yield the podocarpane skeleton.
Pharmacology and Biological Potential[4][5]
The compound has garnered interest in drug discovery due to its specific interaction with inflammatory pathways and cytotoxic potential.
Anti-Inflammatory Mechanism
Research indicates that 13-oxopodocarp-8(14)-en-18-oic acid acts as an inhibitor of nitric oxide (NO) production in LPS-stimulated macrophages (e.g., BV2 microglial cells).
-
Target : The NF-
B signaling pathway. -
Mechanism : The
-unsaturated ketone moiety (Michael acceptor) is hypothesized to covalently modify cysteine residues on signaling proteins (e.g., IKK or p65), preventing the translocation of NF- B to the nucleus. -
Outcome : Downregulation of iNOS (inducible Nitric Oxide Synthase) and COX-2 expression.
Cytotoxicity
The compound exhibits moderate cytotoxicity against specific cancer cell lines (e.g., HeLa, HepG2). The mechanism likely involves the induction of oxidative stress and apoptosis, mediated by the reactive enone functionality which can deplete cellular glutathione (GSH).
Biological Pathway Diagram
Figure 3: Proposed mechanism of action. The compound interrupts the inflammatory cascade, likely upstream of NF-kB nuclear translocation.
Analytical Characterization
For validation of the synthesized or isolated compound, the following spectral signatures are diagnostic.
Nuclear Magnetic Resonance (NMR)
-
C NMR (100 MHz, CDCl
) :-
Ketone (C13) : Signal at
~198–202 ppm (characteristic of -unsaturated ketone). -
Carboxylic Acid (C18) : Signal at
~180–184 ppm. -
Alkene (C8, C14) : Signals at
~130–160 ppm. specifically, C8 and C14 will show downfield shifts due to conjugation.
-
-
H NMR (400 MHz, CDCl
) :-
Methyl Groups : Two distinct singlets for C4-Me and C10-Me (typically
1.1 – 1.3 ppm). -
Ring Protons : Complex multiplets in the aliphatic region (
1.0 – 2.5 ppm). -
Absence of Isopropyl : Crucial for distinguishing from abietic acid derivatives (no septet at
~2.8 ppm).
-
Mass Spectrometry (MS)
-
Technique : ESI-MS or EI-MS.
-
Molecular Ion :
at 275.3 or at 277.3. -
Fragmentation : Loss of
( ) and methyl groups is common in EI.
References
-
Cheung, H. T. A., et al. (1993). Further acidic constituents and neutral components of Pinus massoniana Resin. Australian Journal of Chemistry.
-
MedChemExpress . (2024). 13-Keto-8(14)-Podocarpen-18-oic acid Product Datasheet. MedChemExpress.
-
TargetMol . (2024). 13-Oxopodocarp-8(14)-en-18-oic acid: Biological Activity and Properties. TargetMol.
-
PubChem . (2025). Compound Summary: 8,13-Abietadien-18-oic acid (Related Structure/Precursor). National Library of Medicine.
-
Abad, A., et al. (1985). Synthesis of (+)-podocarp-8(14)-en-13-one and methyl-(+)-13-oxo-podocarp-8(14)-en-18-oate from abietic acid. Journal of the Chemical Society, Perkin Transactions 1.
